

"Celad": Unraveling a Synthetic Origin in Drug Research

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Compound of Interest

Compound Name: Celad

Cat. No.: B1223045

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Initial investigations into the natural source or origin of "**Celad**" have revealed that the substance in question is likely CE-LAD, a synthetic compound developed for scientific research, rather than a naturally occurring molecule. CE-LAD, or 6-(2-chloroethyl)-6-nor-lysergic acid diethylamide, is a lysergamide compound related to the well-known psychedelic lysergic acid diethylamide (LSD). It does not have a known natural source.

CE-LAD was synthesized by the psychedelic chemist David E. Nichols at UNC-Chapel Hill.[1] The compound is an analog of LSD and ETH-LAD, where the N-alkyl chain at the 6-position has been substituted with a nitrogen mustard 2-chloroethyl group.[1] Nichols's objective in creating CE-LAD was to develop an alkylating irreversible ligand for a mutant serotonin 5-HT2A receptor.[1] This specific binding property was intended to aid researchers in studying the intricate interactions between ligands and the serotonin 5-HT2A protein complex.[1]

The development of CE-LAD was highlighted in a 2021 episode of the television show "Hamilton's Pharmacopeia," where it was described as one of Nichols's final creations before his retirement.[1] The synthesis of this compound had reportedly been a long-standing challenge.[1] While Nichols was successful in creating CE-LAD, the detailed results of the research involving this compound do not appear to have been published.[1]

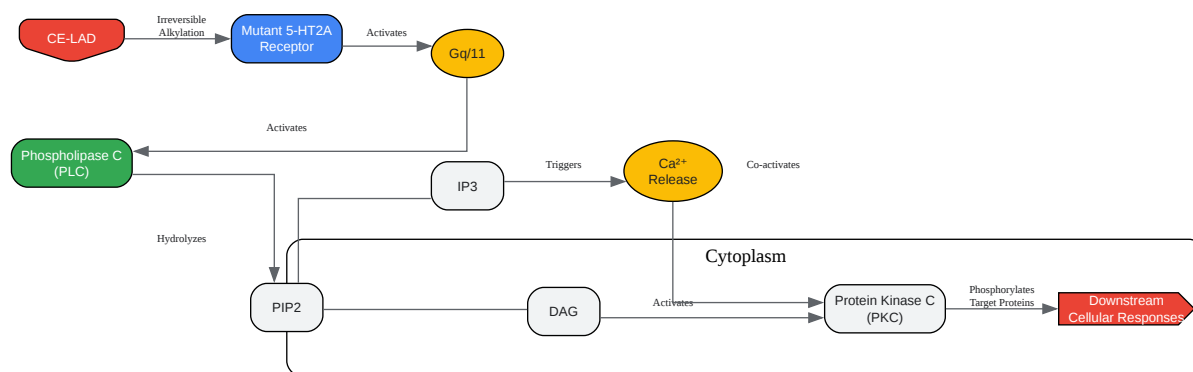
It is important to distinguish CE-LAD from "**CELAD**," an acronym for the former European Committee to Combat Drugs (Comité européen de lutte anti-drogues).[2][3] This ad hoc political group was instrumental in drafting the European Plan to Combat Drugs in the early 1990s and is unrelated to any natural or synthetic compound.[2]

Given that CE-LAD is a synthetic molecule designed for specific laboratory research, a technical guide on its "natural source or origin" is not applicable. The following sections will instead provide a technical overview of its intended scientific application, specifically focusing on the targeted signaling pathway.

Targeted Signaling Pathway: Serotonin 5-HT2A Receptor

The primary target of CE-LAD is the serotonin 5-HT2A receptor, a key player in a multitude of physiological and neurological processes. The rationale behind designing CE-LAD as an irreversible ligand was to "lock" it into the receptor, thereby allowing for a more stable and detailed study of the receptor's structure and function when bound to a ligand.

Below is a conceptual diagram illustrating the intended interaction of CE-LAD with the 5-HT2A receptor and the subsequent signaling cascade.



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Conceptual signaling pathway of CE-LAD at the mutant 5-HT2A receptor.

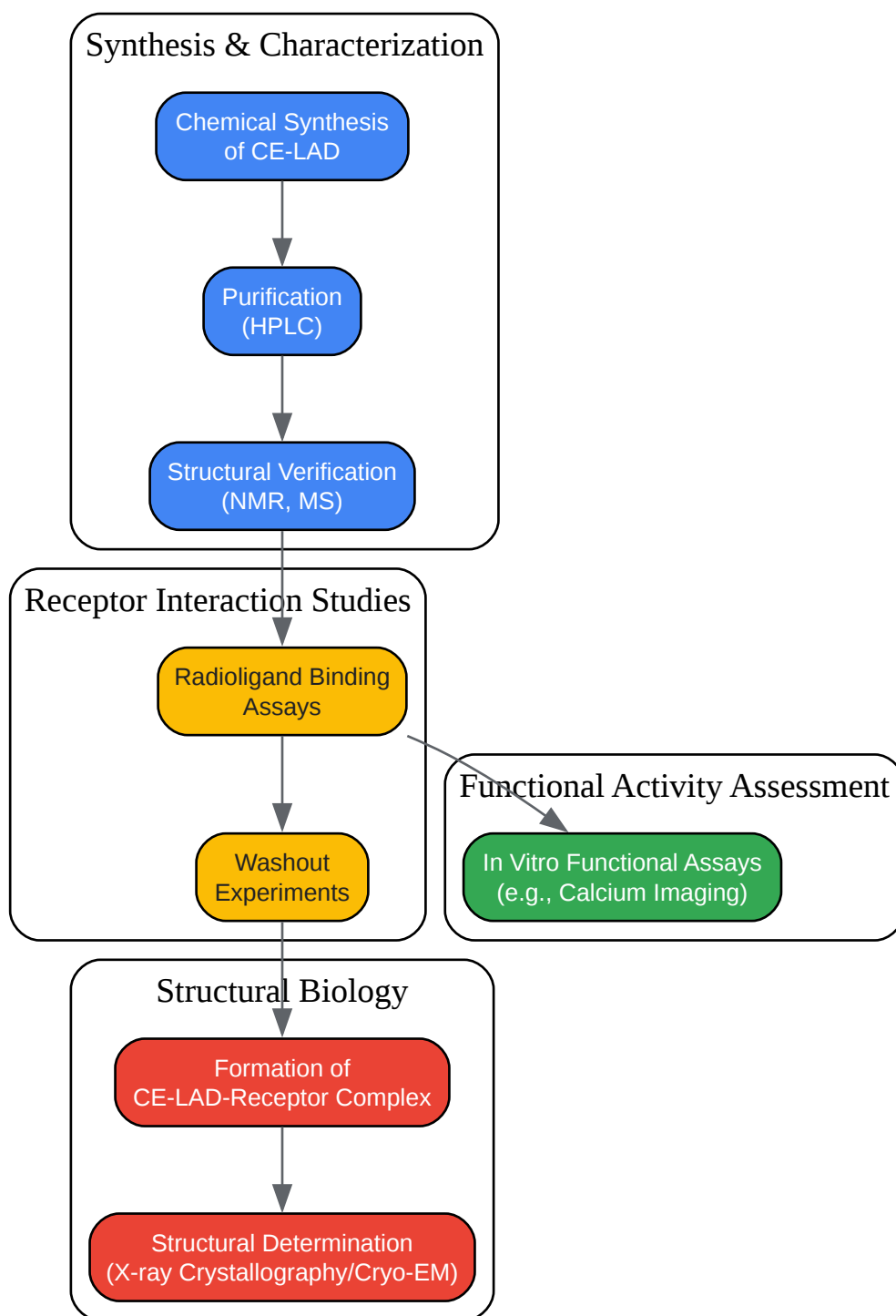
Experimental Protocols

Detailed experimental protocols for the synthesis and use of CE-LAD have not been formally published.^[1] However, a general understanding of the methodologies that would be employed in such research can be inferred from standard practices in pharmacology and molecular biology.

Table 1: Hypothetical Experimental Workflow for CE-LAD Research

Phase	Objective	Key Methodologies
Synthesis & Purification	To chemically synthesize and purify CE-LAD.	Organic synthesis techniques (e.g., multi-step synthesis), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy.
Receptor Binding Assays	To characterize the binding affinity and irreversible nature of CE-LAD to the mutant 5-HT2A receptor.	Radioligand binding assays, competition binding assays, washout experiments to confirm irreversible binding.
Functional Assays	To determine the functional activity of CE-LAD at the receptor.	Calcium imaging (to measure IP3-mediated calcium release), inositol phosphate accumulation assays.
Structural Biology Studies	To determine the three-dimensional structure of the CE-LAD-receptor complex.	X-ray crystallography or cryo-electron microscopy (cryo-EM) of the stabilized ligand-receptor complex.

The following diagram illustrates a logical workflow for the characterization of a novel synthetic ligand like CE-LAD.



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